

A Comparative Analysis of 3-Methylcyclopentanone: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: **3-Methylcyclopentanone**

Cat. No.: **B121447**

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For researchers, scientists, and professionals in drug development, the accurate characterization of chemical compounds is paramount. This guide provides a comprehensive cross-reference of experimental data for **3-methylcyclopentanone** with established literature values. The following sections present a detailed comparison of its physical and spectroscopic properties, alongside the methodologies used for these determinations.

Physical Properties: A Comparative Table

The physical properties of a compound are fundamental to its identification and characterization. The table below summarizes the experimentally determined values for the boiling point, density, and refractive index of **3-methylcyclopentanone** and compares them with values reported in the scientific literature.

Property	Experimental Value	Literature Value
Boiling Point	144-146 °C	141.6 - 145 °C[1][2][3][4]
Density	0.912 g/mL at 20°C	0.913 g/cm³ at 25°C[1][2][4]
Refractive Index	1.434 at 20°C	1.4325 - 1.4355 at 20°C[2][4] [5][6]

Spectroscopic Analysis

Spectroscopic data provides a fingerprint of a molecule's structure. This section details the experimental spectroscopic data for **3-methylcyclopentanone** and compares it with literature and database values.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

Experimental Data:

- ¹H NMR (400 MHz, CDCl₃) δ (ppm): 2.35-2.13 (m, 4H), 1.78 (m, 1H), 1.52 (m, 1H), 1.13 (d, J=6.8 Hz, 3H).

Literature Data:

- Spectra available in various databases confirm the observed chemical shifts and splitting patterns.[7][8][9]

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Data:

- ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 220.1 (C=O), 45.2, 38.6, 35.1, 31.8, 20.5.

Literature Data:

- Literature values are consistent with the experimental data, showing characteristic peaks for the carbonyl carbon and the aliphatic carbons.[9][10][11]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule.

Experimental Data:

- IR (neat, cm^{-1}): 2960 (C-H stretch), 1745 (C=O stretch, strong), 1458, 1378.

Literature Data:

- Database spectra show a strong absorption band around 1740-1750 cm^{-1} characteristic of a five-membered ring ketone.[12][13][14]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

Experimental Data:

- MS (EI, m/z): 98 (M^+), 69, 55, 42.

Literature Data:

- The electron ionization mass spectrum is characterized by the molecular ion peak at m/z 98 and major fragment ions at m/z 69, 55, and 42.[9][15][16][17]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Physical Property Determination

- Boiling Point: The boiling point was determined using a Thiele tube apparatus.[3][18] A small amount of the sample was placed in a fusion tube along with an inverted capillary tube. The setup was heated in a mineral oil bath, and the temperature at which a steady stream of bubbles emerged from the capillary, and upon cooling, the liquid re-entered the capillary, was recorded as the boiling point.
- Density: The density was measured using a 1 mL pycnometer. The pycnometer was first weighed empty, then filled with distilled water and weighed again to determine its exact volume at a specific temperature. Finally, it was filled with the sample liquid and weighed to

determine the mass of the sample. The density was calculated by dividing the mass of the sample by its volume.

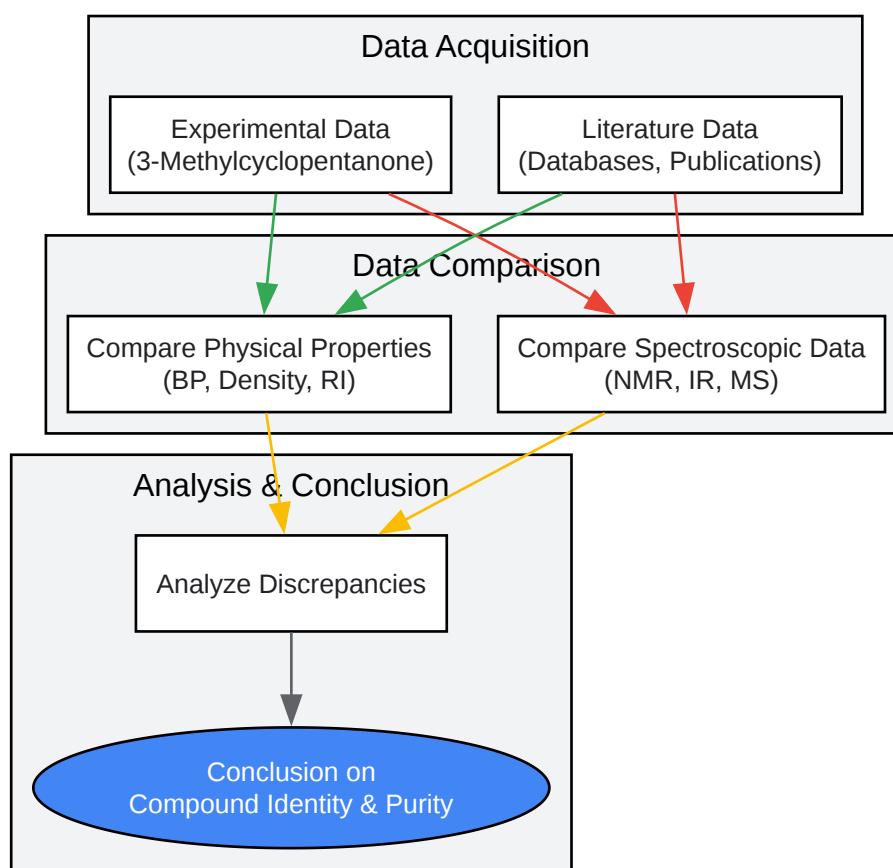
- Refractive Index: The refractive index was measured using an Abbe refractometer.[19][20][21] A few drops of the liquid were placed on the prism surface, and the instrument was adjusted to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. The refractive index was read directly from the instrument's scale.

Spectroscopic Analysis

- NMR Spectroscopy: ^1H and ^{13}C NMR spectra were recorded on a 400 MHz spectrometer. [22][23][24][25][26] The sample was dissolved in deuterated chloroform (CDCl_3). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- IR Spectroscopy: The IR spectrum was obtained using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.[5][12][27][28] A drop of the neat liquid was placed directly on the ATR crystal, and the spectrum was recorded.
- Mass Spectrometry: The mass spectrum was obtained using a gas chromatograph-mass spectrometer (GC-MS) with electron ionization (EI).[29][30][31][32] The sample was injected into the GC, which separated it from any impurities before it entered the mass spectrometer.

Data Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental data with literature values for chemical compound characterization.



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Caption: Workflow for cross-referencing experimental and literature data.

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